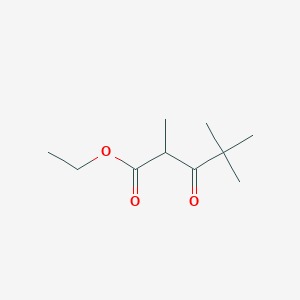

Ethyl 2,4,4-trimethyl-3-oxopentanoate

Cat. No. B8760364

M. Wt: 186.25 g/mol

InChI Key: OXHBIQUYDSLUAH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06713573B2

Procedure details

A 500 mL 3-neck round-bottom flask was equipped with a reflux condensor and thermometer and purged with nitrogen. To it was charged 100 mL dry, deoxygenated diethyl ether and 4.4 g of zinc strips. This mixture was agitated in a water-filled sonicating bath for 5 minutes. To this was slowly added a mixture of 12.06 g pivaloyl chloride (0.10 mole), 18.1 g of ethyl 2-bromopropionate (0.10 mole, synthesized by the method of Strunk, R. J.; DiGiacomo, P. M.; Aso, K.; Kuivila, H. G. J Am. Chem. Soc., 1970, 92, 2849-2856.) and 100 mL of ethyl ether. The resulting mixture was refluxed 6 hours and stirred at room temperature overnight. The mixture was then successively extracted with cold 20% aqueous sulfuric acid, water and brine before drying over sodium sulfate. The solution was stripped to obtain 12.8 g of crude oil. This was distilled under vacuum to yield 10.5 g of ethyl 2-pivaloylpropionate. 1H NMR (CDCl3): δ4.103 (q, J=7.1 Hz, 2H), 3.959 (q, J=6.9, 1 Hz), 1.287 (d, J=7.0 Hz, 3H), 1.196 (t, J=7.1 Hz, 3H), 1.157 (s, 9H).

Identifiers

|

REACTION_CXSMILES

|

[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].Br[CH:9]([CH3:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C(OCC)C>[C:1]([CH:9]([CH3:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12.06 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)(C)C)(=O)Cl

|

|

Name

|

|

|

Quantity

|

18.1 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC(C(=O)OCC)C

|

Step Two

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This mixture was agitated in a water-

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 mL 3-neck round-bottom flask was equipped with a reflux condensor and thermometer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To it was charged 100 mL

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

deoxygenated diethyl ether and 4.4 g of zinc strips

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sonicating bath for 5 minutes

|

|

Duration

|

5 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this was slowly added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

synthesized by the method of Strunk, R

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was refluxed 6 hours

|

|

Duration

|

6 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at room temperature overnight

|

|

Duration

|

8 (± 8) h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was then successively extracted with cold 20% aqueous sulfuric acid, water and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

before drying over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 12.8 g of crude oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

This was distilled under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(C)(C)C)(=O)C(C(=O)OCC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 10.5 g | |

| YIELD: CALCULATEDPERCENTYIELD | 56.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |